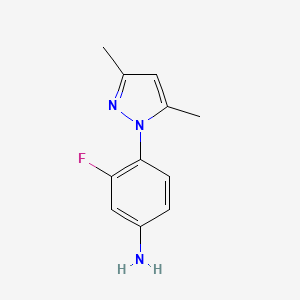

4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

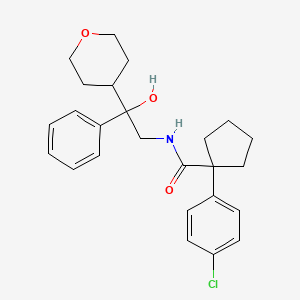

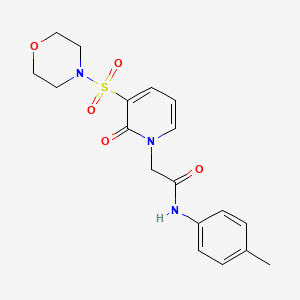

“4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline” is a chemical compound with the molecular formula C11H13N3. It has a molecular weight of 187.24 .

Molecular Structure Analysis

The molecular structure of “4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline” can be analyzed using various spectroscopic techniques. For instance, UV spectroscopic studies along with HOMO, LUMO analysis have been used to elucidate information regarding charge transfer within the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline” are not available, related compounds have been involved in various reactions. For example, solvothermal reactions of a similar compound with late transition metal ions resulted in the isolation of coordination compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline” include a density of 1.1±0.1 g/cm3, a boiling point of 338.2±30.0 °C at 760 mmHg, and a flash point of 158.3±24.6 °C .Aplicaciones Científicas De Investigación

- Summary of the Application : The compound “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole” was prepared in high yield . This compound is a derivative of “4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline” and has potential applications in organic chemistry .

- Methods of Application : The compound was prepared through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative, by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .

- Results or Outcomes : The structure of the synthesized compound was established on the basis of NMR spectroscopy (1H, 13C), MS data, and elemental analysis .

- Summary of the Application : The compound “4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine” and “N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine” were synthesized . These compounds are derivatives of “4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline” and have potential applications in crystallography and material science .

- Methods of Application : The molecular structure investigations were conducted in the light of X-ray crystallography combined with Hirshfeld and DFT calculations .

- Results or Outcomes : The most dominant interactions are the H…H, N…H, and H…C contacts in both compounds . The NMR chemical shifts were calculated and very good correlations between the calculated and experimental data were obtained .

Application in Organic Chemistry

Application in Crystallography and Material Science

- Summary of the Application : The compound “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole” is a derivative of “4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline” and has potential applications in the synthesis of bioactive molecules .

- Methods of Application : The compound was prepared through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative, by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .

- Results or Outcomes : The structure of the synthesized compound was established on the basis of NMR spectroscopy (1H, 13C), MS data, and elemental analysis .

- Summary of the Application : The compound “4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid” is a derivative of “4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline” and has potential applications in the synthesis of ligands .

- Methods of Application : The compound was synthesized by stirring a mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-aminobenzoic acid in acetonitrile at room temperature for 6 days .

- Results or Outcomes : The synthesized compound was characterized by spectroscopic techniques, such as 1D and 2D NMR spectroscopy, mass spectrometry (MS), and elemental analysis .

Application in Bioactive Molecule Synthesis

Application in Ligand Synthesis

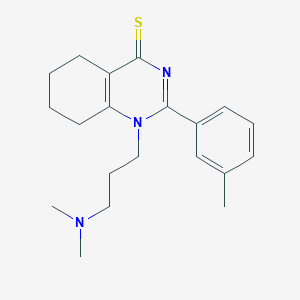

- Summary of the Application : Pyrazole-bearing compounds, such as “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- Methods of Application : The compound was easily prepared in a good yield (71%) from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as catalyst .

- Results or Outcomes : The structure was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .

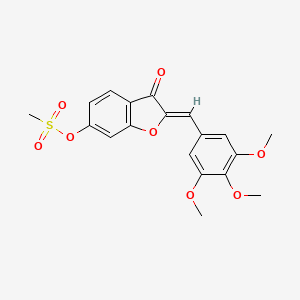

- Summary of the Application : A novel pyrazoline derivative “4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) enzenesulfonamide B4” has confirmed nontoxic AchE inhibitory effect .

- Methods of Application : The details of the synthesis method were not provided in the source .

- Results or Outcomes : It has no effect on MDA concentrations and on critical swimming of the model fish .

Application in Drug Design

Application in Biological Activities

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-3-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-7-5-8(2)15(14-7)11-4-3-9(13)6-10(11)12/h3-6H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMUJVAHUCSAPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)N)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline | |

CAS RN |

1006468-57-0 |

Source

|

| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

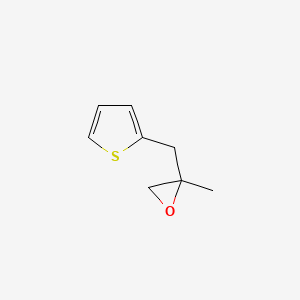

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2368652.png)

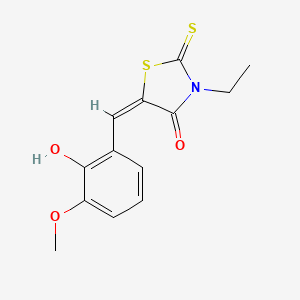

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)

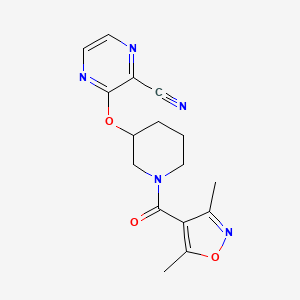

![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2368661.png)

![6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2368666.png)